D-Digitoxose Tribenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Digitoxose Tribenzoate, also known as this compound, is a useful research compound. Its molecular formula is C27H24O7 and its molecular weight is 460.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

D-Digitoxose Tribenzoate is a synthetic derivative of D-Digitoxose, a naturally occurring 2,6-dideoxysugar found in cardiac glycosides such as digitoxin. This compound has garnered attention for its biological activity, particularly in the context of cardiac glycosides' pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms, applications, and research findings.

Chemical Structure

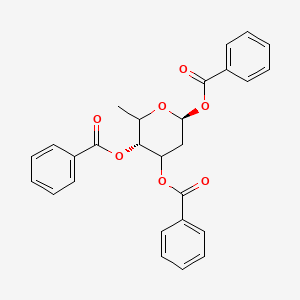

This compound is characterized by the presence of three benzoyl protecting groups attached to the digitoxose moiety. This structure enhances its utility in organic synthesis by temporarily masking the reactivity of the sugar's hydroxyl groups, allowing for selective chemical transformations.

The primary mechanism of action for this compound is linked to its role as a derivative of cardiac glycosides. Cardiac glycosides exert their effects by inhibiting Na+/K+-ATPase activity, which leads to an increase in intracellular sodium and calcium ions. This mechanism is crucial for enhancing myocardial contractility and is a foundational aspect of how compounds like digitoxin and digoxin function in treating heart conditions.

Pharmacological Effects

This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine. The compound's ability to modulate ion transport across cell membranes contributes to its pharmacological profile:

- Inotropic Effects : Similar to other cardiac glycosides, this compound can increase the force of heart contractions, making it relevant for conditions like heart failure.

- Cytotoxicity : Research indicates that derivatives containing digitoxose can exhibit cytotoxic effects on tumor cells, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

| Compound | Origin | Mechanism of Action | Notable Effects |

|---|---|---|---|

| D-Digitoxose | Natural (from digitoxin) | Inhibits Na+/K+-ATPase | Positive inotropic effect |

| Digitoxin | Natural | Inhibits Na+/K+-ATPase | Used for heart conditions |

| Digoxin | Natural | Inhibits Na+/K+-ATPase | Treats atrial fibrillation and heart failure |

| This compound | Synthetic derivative | Inhibits Na+/K+-ATPase | Potential anti-cancer properties |

Study on Cytotoxicity

A study published in Cancer Research explored the cytotoxic effects of digitoxose derivatives on MCF7 breast cancer cells. The findings indicated that these compounds could inhibit tumor cell growth effectively. The study highlighted that this compound could serve as a lead compound for developing new anticancer agents due to its structural similarities to other biologically active glycosides .

Pharmacokinetics Research

Research has also focused on the pharmacokinetics of this compound in comparison to traditional cardiac glycosides. A pharmacokinetic study revealed that modifications in the sugar moiety could influence absorption rates and bioavailability, which are critical factors in therapeutic efficacy.

Propiedades

IUPAC Name |

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXDAWWGDXHJNN-IIVGNXFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.